molecular formula C11H12N2O B15070200 2-Ethoxyquinolin-4-amine CAS No. 50786-32-8

2-Ethoxyquinolin-4-amine

Cat. No.: B15070200
CAS No.: 50786-32-8
M. Wt: 188.23 g/mol
InChI Key: KJHUIQISGCUIOK-UHFFFAOYSA-N
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Description

2-Ethoxyquinolin-4-amine is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring system with an ethoxy group at the 2-position and an amino group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyquinolin-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-ethoxyaniline with diethyl ethoxymethylenemalonate, followed by cyclization to form the quinoline ring. The reaction conditions often involve heating the mixture under reflux in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Ethoxyquinolin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

    Medicine: Quinoline derivatives, including this compound, are being investigated for their anticancer, antimalarial, and antimicrobial properties.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxyquinolin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an ethoxy group at the 2-position and an amino group at the 4-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

50786-32-8

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-ethoxyquinolin-4-amine

InChI

InChI=1S/C11H12N2O/c1-2-14-11-7-9(12)8-5-3-4-6-10(8)13-11/h3-7H,2H2,1H3,(H2,12,13)

InChI Key

KJHUIQISGCUIOK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2C(=C1)N

Origin of Product

United States

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